molecular formula C22H22N2O6 B11663937 N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Katalognummer: B11663937
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: XHGDUKJMVSXFHL-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholine ring, and a methoxybenzamide group

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(1Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or cell proliferation .

Eigenschaften

Molekularformel

C22H22N2O6

Molekulargewicht

410.4 g/mol

IUPAC-Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O6/c1-27-18-5-3-2-4-16(18)21(25)23-17(22(26)24-8-10-28-11-9-24)12-15-6-7-19-20(13-15)30-14-29-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b17-12-

InChI-Schlüssel

XHGDUKJMVSXFHL-ATVHPVEESA-N

Isomerische SMILES

COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCOCC4

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.